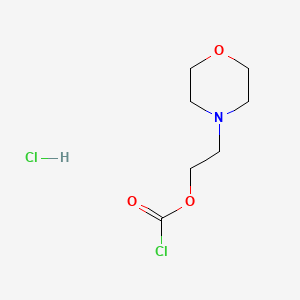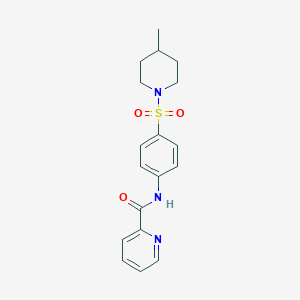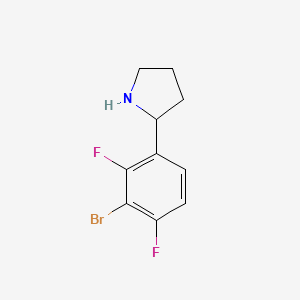
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is a chemical compound characterized by a bromine and two fluorine atoms attached to a phenyl ring, which is further connected to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine typically involves the following steps:
Bromination and Fluorination: The starting material, 2,4-difluorobenzene, undergoes bromination to introduce the bromine atom at the 3-position.
Formation of Pyrrolidine Ring: The brominated and fluorinated benzene compound is then reacted with an appropriate amine source to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective reagents and optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions: 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the bromine atom to a more reactive species.
Reduction: Reduction reactions can reduce the fluorine atoms or other functional groups present in the compound.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine can be converted to bromate (BrO3-) or other oxidized forms.
Reduction: Fluorine can be reduced to hydrogen fluoride (HF) or other reduced forms.
Substitution: Various substituted pyrrolidines can be formed depending on the nucleophile used.
科学的研究の応用
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound's reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.
類似化合物との比較
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring. Similar compounds include:
2-(3-Bromo-2,4-difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of pyrrolidine.
2-(3-Bromo-2,4-difluorophenyl)ethanol: Contains an ethanol group instead of pyrrolidine.
特性
分子式 |
C10H10BrF2N |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
2-(3-bromo-2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrF2N/c11-9-7(12)4-3-6(10(9)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2 |
InChIキー |
JZCSHGBSHMRPIP-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


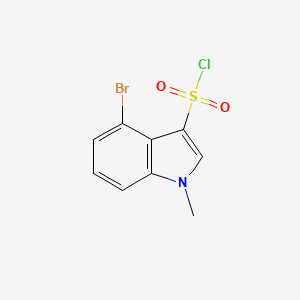
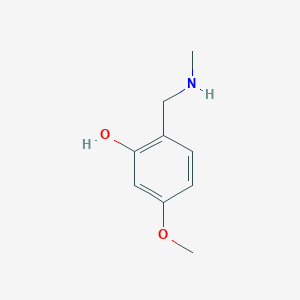
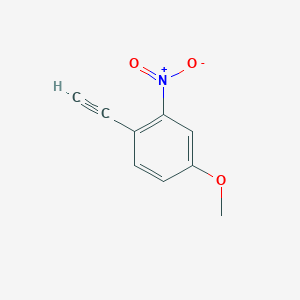
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
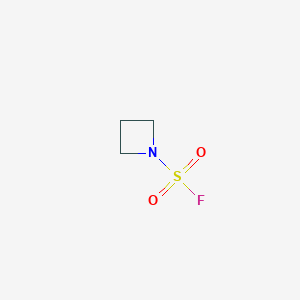
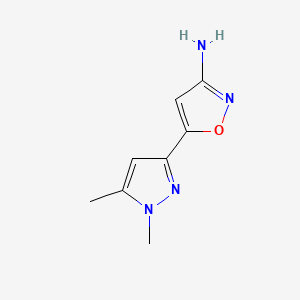
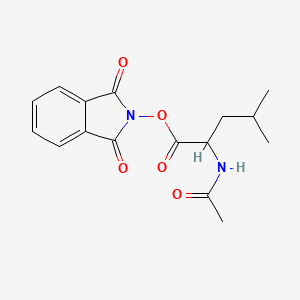
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
![1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15317794.png)
